Compound Description: Pexidartinib is a dihydrochloride salt dihydrate form of a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R) that has shown promising anticancer activity in vitro, particularly against HOS cells (IC50 = 88.79 ± 8.07 nM). [] Pexidartinib induces HOS cell death through apoptosis and by blocking the G0/G1 phase. []
Relevance: Pexidartinib shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, with modifications at the 1 and 3 positions. [, ]
Compound Description: 7d-6 is a potent platelet-derived growth factor receptor (PDGF-betaR) inhibitor, exhibiting an IC50 of 0.05 μM in a cell proliferation assay (CPA) and 0.03 μM in an auto-phosphorylation assay (APA). []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, although it features a methyl group at the 1-position and a complex quinoxalinone substituent at the 3-position. [] This highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.
Compound Description: 7d-9 demonstrates potent and selective inhibitory activity against PDGF-betaR with IC50 values of 0.014 μM (CPA) and 0.007 μM (APA). [] Additionally, it shows high selectivity over other kinases like VEGFR2, EGFR, c-Met, and IGF-IR. []
Relevance: This compound is a derivative of 7d-6 and also shares the 1H-pyrrolo[2,3-b]pyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. [] The presence of a methoxy group at the 5-position of the quinoxalinone moiety in 7d-9 significantly enhances its potency compared to 7d-6. []
Compound Description: This compound was formed serendipitously during an attempt to synthesize [(5MAP)2CuBr2]2 in 2-butanone. [] Copper(II)-catalyzed Baeyer-Villiger oxidation of the solvent generated acetate ions, which then reacted with the condensation product of 2-amino-5-methylpyridine and the solvent to form the bicyclic ligand. []
Relevance: The formation of this compound highlights the reactivity of the pyrrolo[2,3-b]pyridine scaffold, particularly at the 2- and 3-positions, which is also the site of functionalization in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. []
Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor that disrupts the interaction between the viral envelope protein gp120 and the host cell receptor CD4. [] It exhibits improved pharmaceutical properties compared to its indole analogue. []
Relevance: This compound highlights the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing antiviral agents. []
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] It undergoes extensive metabolism in various species, including oxidation, conjugation with taurine, sulfate, glucuronide, and uniquely, N-acetylglucosamine. []
Relevance: While structurally more complex, BMS-645737 incorporates the 2-methyl-1H-pyrrolo[2,3-b]pyridine motif, demonstrating the application of this core structure found in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in developing drugs targeting different therapeutic areas. []
Compound Description: BMS-488043 is an azaindole derivative that acts as a potent HIV-1 attachment inhibitor. [] In preliminary clinical trials, it successfully reduced viral load in HIV-1-infected individuals. []
Relevance: Although structurally distinct, BMS-488043 shares the pyrrolopyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, highlighting the versatility of this core structure in developing antiviral agents. [] The presence of the pyrrolo[2,3-c]pyridine isomer in BMS-488043 emphasizes the potential of exploring different isomeric forms of this scaffold. []
Compound Description: GNE-371 is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) with an IC50 of 10 nM. [] It exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting its potential in oncology research. []
Relevance: Although structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, GNE-371 incorporates the pyrrolo[2,3-c]pyridine core, emphasizing the potential of this scaffold and its isomers in medicinal chemistry. []
Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. [] It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates a good pharmacokinetic profile. []
Relevance: Similar to BMS-488043, BMS-585248 features the pyrrolo[2,3-c]pyridine core, highlighting its utility in antiviral drug development. []
10. Nortopsentin Analogues []
Compound Description: Nortopsentin analogues are a class of 1H-pyrrolo[2,3-b]pyridine derivatives investigated for their anticancer activity, specifically against diffuse malignant peritoneal mesothelioma (DMPM). [] These compounds exhibit cyclin-dependent kinase 1 (CDK1) inhibitory activity and induce caspase-dependent apoptosis in DMPM cells. []
Relevance: Nortopsentin analogues share the core 1H-pyrrolo[2,3-b]pyridine scaffold with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, showcasing the potential of this core structure in anticancer drug discovery. []
Compound Description: These derivatives act as selective inhibitors of Janus kinase 1 (JAK1), a key player in inflammatory and autoimmune responses. [] One of the most promising compounds in this series, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), effectively reduces the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
Relevance: The development of these JAK1 inhibitors, based on the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, showcases the versatility of the pyrrolo[2,3-b]pyridine core structure found in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in targeting different therapeutic areas. []
Compound Description: These ‘titanocene’ derivatives, incorporating a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, were synthesized and evaluated for their anticancer activity. [] The most cytotoxic compound, 5a, demonstrated significant activity against LLC-PK cells with an IC50 of 8.8 μM. []
Relevance: This research highlights the incorporation of the 1H-pyrrolo[2,3-b]pyridine scaffold, present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, into ‘titanocene’ complexes to potentially enhance their anticancer properties. []
Compound Description: This complex polyheterocyclic compound was efficiently synthesized using a FeCl3-SiO2 catalyzed reaction. []
Relevance: Although structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, this compound exemplifies the utilization of the pyrrolo[3,4-b]pyridine motif, highlighting the broader relevance of the pyrrolopyridine scaffold in synthetic chemistry. []
Compound Description: This compound is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor. [] It effectively reduces phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice, suggesting its potential in studying ALK-mediated brain functions. []
Relevance: This compound showcases the use of the 1H-pyrrolo[2,3-b]pyridine core, also present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing CNS-penetrant kinase inhibitors. []
Compound Description: BMS-066 is a potent and selective inhibitor of IKK2, exhibiting promising in vitro potency and favorable pharmacokinetic and physicochemical properties. []
Relevance: While structurally distinct from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, BMS-066 incorporates the pyrrolo[2,3-b]pyridine moiety, highlighting the significance of this scaffold in medicinal chemistry. []
Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA), showing over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] It exhibits potential as a treatment for migraine headaches without cardiovascular side effects. []
Relevance: Though structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, it exemplifies the use of the pyrrolo[3,2-b]pyridine isomer in medicinal chemistry, emphasizing the potential of exploring different isomeric forms of this scaffold. []
Compound Description: VNO is a potential oxidative impurity of venetoclax, a Bcl-2 inhibitor used for treating hematological malignancies. [] It forms during the oxidative degradation of venetoclax and can further undergo Meisenheimer rearrangement to form venetoclax hydroxylamine impurity. []
Relevance: VNO highlights the susceptibility of the 1H-pyrrolo[2,3-b]pyridine scaffold, also present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, to oxidation. [] This finding emphasizes the need for careful consideration of potential metabolic pathways during drug development involving this scaffold.
Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through the Meisenheimer rearrangement of VNO. []
Relevance: Similar to VNO, VHA demonstrates the potential for oxidative modification of the 1H-pyrrolo[2,3-b]pyridine scaffold, emphasizing the importance of understanding the metabolic fate of compounds containing this structural motif. []
Compound Description: Compound 1 served as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors through a scaffold hopping and lead optimization process. []
Relevance: While structurally distinct from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, compound 1 exemplifies a scaffold hopping strategy that led to the discovery of a potent ALK inhibitor containing the 1H-pyrrolo[2,3-b]pyridine core. [] This finding highlights the potential for discovering novel bioactive molecules by modifying and exploring similar scaffolds.
Compound Description: Compound 36b is a potent and selective JAK1 inhibitor exhibiting an IC50 of 0.044 nM and demonstrating significant selectivity over JAK2, JAK3, and TYK2. [] It effectively inhibits JAK1-STAT phosphorylation in human L-132 or SK-MES-1 cells and has shown promising results in a bleomycin-induced fibrosis mouse model. []
Relevance: Compound 36b highlights the successful modification of the N-methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate to develop a potent and selective JAK1 inhibitor with potential therapeutic benefits for pulmonary fibrosis. []
Compound Description: Compound w2 is a potent and drug-like hDHODH inhibitor with an IC50 of 173.4 nM, discovered through the optimization of BAY 41-2272. [] It possesses acceptable pharmacokinetic properties and has shown promising therapeutic effects in a dextran sulfate sodium-induced acute ulcerative colitis model. []
Relevance: Compound w2 exemplifies the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing novel hDHODH inhibitors for inflammatory bowel disease treatment. [] This finding highlights the scaffold's versatility and potential for targeting various therapeutic areas.
Overview
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a chemical compound classified within the pyrrolopyridine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structure of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate includes a pyrrolo[2,3-b]pyridine core with a methyl ester group at the 2-position of the pyridine ring, contributing to its unique chemical properties and biological interactions.
Source and Classification
The compound is cataloged under the Chemical Abstracts Service number 172647-94-8 and has a molecular formula of C11H10N2O2, with a molecular weight of approximately 190.20 g/mol. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed profiles on its structure and properties.
Synthesis Analysis
Methods and Technical Details
The synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves two main steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic conditions. This step is crucial as it establishes the foundational structure of the compound.
Esterification: Following the formation of the pyrrolo[2,3-b]pyridine intermediate, esterification is performed using methanol in the presence of an acid catalyst such as sulfuric acid. This reaction leads to the formation of the methyl ester group, yielding methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate.
Yield and Purity
Molecular Structure Analysis
Structure and Data
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate features a complex molecular structure characterized by:
This structure reveals the presence of both nitrogen-containing heterocycles and an ester functional group, which are significant for its biological activity and interaction with various biochemical pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can participate in several chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be conducted using sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions may occur where nucleophiles such as amines or thiols replace specific functional groups on the pyrrolo[2,3-b]pyridine core.
Mechanism of Action
Process and Data
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate primarily targets Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1. The mode of action involves inhibiting FGFR activity through interactions that stabilize hydrogen bonds within the receptor's hinge region. This inhibition impacts several downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways.
Result of Action
In vitro studies have demonstrated that this compound inhibits proliferation in breast cancer cell lines (e.g., 4T1 cells) while also inducing apoptosis. These findings highlight its potential as a therapeutic agent in cancer treatment.
Physical and Chemical Properties Analysis
Properties and Relevant Data
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate exhibits several notable physical and chemical properties:
Appearance: Generally appears as a colorless to pale yellow liquid.
Melting Point: Reported melting point ranges between 213–215 °C.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
These properties are essential for understanding its behavior in various chemical environments and potential applications in research and industry.
Applications
Scientific Uses
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has significant potential applications in medicinal chemistry due to its ability to inhibit key signaling pathways involved in cancer progression. Its role as an FGFR inhibitor positions it as a candidate for further development in targeted cancer therapies. Additionally, its structural characteristics make it a valuable compound for studies related to drug design and development focused on pyrrolopyridine derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.